Cas no 1384430-76-5 (5-fluoro-6-nitro-1,3-benzoxazole)
5-fluoro-6-nitro-1,3-benzoxazole Chemical and Physical Properties
Names and Identifiers
-
- Benzoxazole, 5-fluoro-6-nitro-
- 5-Fluoro-6-nitro-benzooxazole
- 5-fluoro-6-nitro-1,3-benzoxazole
-
- Inchi: 1S/C7H3FN2O3/c8-4-1-5-7(13-3-9-5)2-6(4)10(11)12/h1-3H
- InChI Key: IMNFCYSLWDDQRS-UHFFFAOYSA-N
- SMILES: O1C2=CC([N+]([O-])=O)=C(F)C=C2N=C1
5-fluoro-6-nitro-1,3-benzoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM501686-1g |
5-Fluoro-6-nitrobenzo[d]oxazole |
1384430-76-5 | 98% | 1g |
$*** | 2023-03-31 | |
| A2B Chem LLC | AV44348-2.5g |
5-Fluoro-6-nitrobenzo[d]oxazole |
1384430-76-5 | 95% | 2.5g |
$2128.00 | 2024-04-20 | |
| A2B Chem LLC | AV44348-50mg |
5-Fluoro-6-nitrobenzo[d]oxazole |
1384430-76-5 | 95% | 50mg |
$283.00 | 2024-04-20 | |
| A2B Chem LLC | AV44348-100mg |
5-Fluoro-6-nitrobenzo[d]oxazole |
1384430-76-5 | 95% | 100mg |
$406.00 | 2024-04-20 | |
| A2B Chem LLC | AV44348-250mg |
5-Fluoro-6-nitrobenzo[d]oxazole |
1384430-76-5 | 95% | 250mg |
$565.00 | 2024-04-20 | |
| A2B Chem LLC | AV44348-500mg |
5-Fluoro-6-nitrobenzo[d]oxazole |
1384430-76-5 | 95% | 500mg |
$868.00 | 2024-04-20 | |
| A2B Chem LLC | AV44348-1g |
5-Fluoro-6-nitrobenzo[d]oxazole |
1384430-76-5 | 95% | 1g |
$1103.00 | 2024-04-20 | |
| Enamine | EN300-102589-0.05g |
5-fluoro-6-nitro-1,3-benzoxazole |
1384430-76-5 | 95% | 0.05g |
$235.0 | 2023-10-28 | |
| Enamine | EN300-102589-0.1g |
5-fluoro-6-nitro-1,3-benzoxazole |
1384430-76-5 | 95% | 0.1g |
$352.0 | 2023-10-28 | |
| Enamine | EN300-102589-0.25g |
5-fluoro-6-nitro-1,3-benzoxazole |
1384430-76-5 | 95% | 0.25g |
$503.0 | 2023-10-28 |
5-fluoro-6-nitro-1,3-benzoxazole Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 5-fluoro-6-nitro-1,3-benzoxazole
Recent Advances in the Study of 5-Fluoro-6-nitro-1,3-benzoxazole (CAS: 1384430-76-5) and Its Applications in Chemical Biology and Medicine
The compound 5-fluoro-6-nitro-1,3-benzoxazole (CAS: 1384430-76-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the versatility of 5-fluoro-6-nitro-1,3-benzoxazole as a scaffold for the development of novel bioactive molecules. Its nitro and fluoro substituents contribute to its reactivity, making it a valuable intermediate in the synthesis of more complex heterocyclic compounds. Researchers have explored its role in the inhibition of key enzymes involved in disease pathways, particularly in cancer and infectious diseases.
One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells. The study utilized a combination of computational modeling and in vitro assays to elucidate the binding mechanism of 5-fluoro-6-nitro-1,3-benzoxazole to the enzyme's active site, providing a foundation for the design of next-generation anticancer agents.
In addition to its anticancer potential, recent research has explored the antimicrobial properties of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 5-fluoro-6-nitro-1,3-benzoxazole exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis. The study emphasized the compound's ability to disrupt bacterial cell wall synthesis, offering a promising avenue for the development of new antibiotics.
The synthesis of 5-fluoro-6-nitro-1,3-benzoxazole has also seen advancements. A novel, high-yield synthetic route was recently described in Organic Process Research & Development (2023), which employs a one-pot reaction strategy under mild conditions. This method not only improves the scalability of production but also reduces the environmental impact compared to traditional synthetic approaches.
Despite these promising developments, challenges remain in the clinical translation of 5-fluoro-6-nitro-1,3-benzoxazole-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship studies and preclinical evaluations. However, the compound's unique chemical properties and demonstrated biological activities make it a compelling subject for ongoing research in drug discovery.
In conclusion, 5-fluoro-6-nitro-1,3-benzoxazole (CAS: 1384430-76-5) represents a valuable chemical entity with diverse applications in medicinal chemistry. Recent studies have expanded our understanding of its mechanisms of action and potential therapeutic uses, paving the way for future innovations in the treatment of cancer and infectious diseases. Continued research in this area is expected to yield novel drug candidates with improved efficacy and safety profiles.
1384430-76-5 (5-fluoro-6-nitro-1,3-benzoxazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)